molecular formula C16H10ClN3OS3 B2577332 3-chloro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide CAS No. 477503-25-6

3-chloro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide

Cat. No.: B2577332
CAS No.: 477503-25-6
M. Wt: 391.91
InChI Key: RRDSNQIFTVVUKK-UHFFFAOYSA-N
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Description

3-chloro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide group, a chloro substituent, and a tricyclic core with sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The specific conditions, such as the choice of solvent and temperature, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The choice of solvent and temperature can significantly impact the reaction outcome, with polar solvents often being preferred for polar reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .

Scientific Research Applications

3-chloro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-chloro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-chloro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique tricyclic structure, which includes both sulfur and nitrogen atoms. This structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

3-chloro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features:

  • Benzamide Core : Central to its structure, providing a site for biological interactions.
  • Heterocyclic System : Contains thiazole and benzothiazole rings, which may enhance binding to biological targets.
  • Methylsulfanyl Group : This functional group can undergo oxidation to sulfoxides or sulfones, potentially influencing its biological activity.

The mechanism of action is believed to involve:

  • Interaction with Enzymes and Receptors : The compound may bind to active or allosteric sites on proteins due to its structural motifs.
  • Modulation of Protein Activity : The presence of the methylsulfanyl and morpholine groups can affect binding affinity and specificity.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit anticancer activity by inhibiting specific enzymes involved in tumor growth. The unique arrangement of the thiazole and benzothiazole rings in this compound suggests potential as a therapeutic agent against various cancers.

Enzyme Inhibition

The compound may act as an inhibitor for enzymes linked to disease pathways. Its ability to engage in nucleophilic substitution reactions allows it to modify enzyme activity effectively.

Case Studies

  • In Vitro Studies : Preliminary studies have shown that derivatives of similar compounds can inhibit cancer cell proliferation in various cancer lines. Further research is needed to establish the specific effects of this compound.
  • Oxidation Studies : The methylsulfanyl group has been shown to be oxidized under specific conditions, which could lead to the formation of more reactive species that enhance biological activity.

Table 1: Summary of Biological Activities

Activity Type Description References
Anticancer ActivityInhibition of tumor growth in cell lines
Enzyme InhibitionPotential inhibition of key metabolic enzymes
Oxidative PotentialMethylsulfanyl group can be oxidized

Properties

IUPAC Name

3-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3OS3/c1-22-16-19-11-6-5-10-12(13(11)24-16)23-15(18-10)20-14(21)8-3-2-4-9(17)7-8/h2-7H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDSNQIFTVVUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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